molecular formula C19H14ClFN6OS B2812855 N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-03-1

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2812855
CAS No.: 863460-03-1
M. Wt: 428.87
InChI Key: RNWUXBXWBPJBHE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, functioning as a potent kinase inhibitor. Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is a known pharmacophore that competitively binds to the ATP-binding site of various protein kinases [1] . This compound is specifically designed to target and inhibit key signaling pathways involved in cellular proliferation and survival. Research indicates its primary application in the investigation of cancer cell lines, where it is used to study apoptosis induction and the suppression of tumor growth by modulating specific kinase-driven pathways [2] . The molecular design incorporates a (4-fluorophenyl)triazolo group linked to a pyrimidine core, further functionalized with a thioacetamide bridge to a chloromethyl-substituted aniline moiety; this configuration is critical for its selectivity and binding affinity. It is supplied exclusively for research purposes in vitro and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers utilize this compound as a crucial chemical tool for probing kinase function and validating new targets for anticancer drug discovery.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c1-11-2-5-13(8-15(11)20)24-16(28)9-29-19-17-18(22-10-23-19)27(26-25-17)14-6-3-12(21)4-7-14/h2-8,10H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUXBXWBPJBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyrimidines and has been studied for its diverse biological activities, particularly in the context of cancer research and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClFN6OS, with a molecular weight of 428.87 g/mol. Its structure comprises a triazolopyrimidine core linked to a chlorophenyl group and a fluorobenzyl moiety, contributing to its unique chemical properties and biological activity profiles .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities due to its structural features:

  • Kinase Inhibition : The presence of the triazolopyrimidine ring suggests potential activity as a kinase inhibitor. Kinases are crucial in regulating cellular processes, making them significant targets in cancer therapy .
  • Antimicrobial Properties : The combination of thio and amide functionalities may enhance the compound's antimicrobial activity. Many effective antibiotics contain similar functional groups .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionPotential inhibitor for specific kinases involved in cancer
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Testing : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in preliminary assays. These findings suggest its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Name Core Structure Key Substituents Melting Point (°C) Functional Groups (IR/NMR) Applications/Notes
N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Triazolo[4,5-d]pyrimidine 3-chloro-4-methylphenyl, 4-fluorophenyl, thioacetamide linker Not reported C=O (acetamide), C-S (thioether) Hypothesized kinase inhibition
3-Chloro-N-phenyl-phthalimide () Phthalimide Chloro, phenyl Not reported C=O (imide), C-Cl (stretch at ~750 cm⁻¹) Polyimide monomer synthesis
Compound 24 () Pyrido-thieno-pyrimidinone Acetamide, phenylamino, methyl 143–145 C=O (1730 cm⁻¹), NH (3390 cm⁻¹) Antimicrobial screening candidate

Key Observations :

  • The triazolo[4,5-d]pyrimidine core distinguishes the target compound from phthalimide () and pyrido-thieno-pyrimidinone () systems. Its fused triazole-pyrimidine structure may enhance π-π stacking interactions in biological targets compared to simpler heterocycles.
Substituent Effects
  • Chloro vs. Fluoro Groups : The 3-chloro-4-methylphenyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to the 4-fluorophenyl group in analogs like 763124-79-4 (). This may alter binding affinity in enzyme pockets.
  • Thioether vs.

Research Findings and Implications

Physicochemical Properties
  • Melting Point : While the target compound’s melting point is unreported, analogs like Compound 24 (143–145°C) suggest that the triazolo-pyrimidine system may elevate thermal stability due to increased aromaticity .
  • Spectroscopic Data : Expected IR peaks include C=O (acetamide, ~1700 cm⁻¹) and C-S (thioether, ~650 cm⁻¹), consistent with related acetamide derivatives .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound features a triazolo[4,5-d]pyrimidine core linked to a thioacetamide group and substituted aromatic rings (3-chloro-4-methylphenyl and 4-fluorophenyl). These moieties contribute to its potential interactions with biological targets, such as enzymes or receptors. The chloro and fluorine substituents enhance lipophilicity and electronic effects, which can improve binding affinity and metabolic stability. The thioether linkage may facilitate redox-sensitive interactions .

Q. What synthetic strategies are commonly employed for this compound?

Synthesis typically involves multi-step organic reactions :

  • Formation of the triazolo-pyrimidine core via cyclization reactions.
  • Introduction of the thioacetamide group through nucleophilic substitution.
  • Functionalization of aromatic rings via Suzuki coupling or alkylation. Key steps require precise control of temperature (e.g., 60–100°C), solvent (DMF, DCM), and catalysts (e.g., triethylamine). Purification often uses column chromatography or recrystallization .

Q. Which analytical methods are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess purity (>95% is typical for research-grade material).
  • X-ray crystallography (if crystals are obtainable) for 3D conformational analysis .

Q. How does solubility impact experimental design?

The compound’s low aqueous solubility (due to aromatic and halogenated groups) necessitates the use of organic solvents (e.g., DMSO) for in vitro assays. For in vivo studies, formulation with surfactants (e.g., Tween-80) or cyclodextrins may be required to improve bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Higher temps (80–100°C) may accelerate cyclization but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms for thioether formation.
  • Catalyst loading : Optimize equivalents of triethylamine or Pd catalysts for coupling steps. Statistical tools (e.g., ANOVA) can identify critical factors and interactions .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and control compounds.
  • Orthogonal validation : Confirm activity using complementary assays (e.g., enzymatic inhibition vs. cellular viability).
  • Batch variability : Verify compound purity and stability (e.g., via HPLC-MS) to rule out degradation artifacts .

Q. What computational approaches predict target interactions?

  • Molecular docking : Use software (AutoDock Vina) to model binding to kinases or GPCRs. Focus on the triazolo-pyrimidine core’s π-π stacking with aromatic residues.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs .

Q. How to evaluate structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Bioisosteric replacement : Swap the thioacetamide with sulfonamide or carbamate.
  • In vitro profiling : Test analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity trends .

Q. What mechanisms explain resistance in target organisms or cell lines?

  • Target mutations : Sequence resistant strains/cells to identify mutations in binding pockets (e.g., ATP-binding sites).
  • Efflux pumps : Assess overexpression of ABC transporters (e.g., P-gp) via qPCR or inhibitor studies (verapamil).
  • Metabolic inactivation : Use LC-MS to detect glucuronidation or oxidation metabolites .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetics (PK) : Measure plasma half-life, tissue distribution, and clearance rates in rodent models.
  • Metabolite profiling : Identify active/inactive metabolites using microsomal assays.
  • Formulation adjustments : Use nanoparticle encapsulation or prodrug strategies to enhance bioavailability .

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